Cas no 20033-00-5 (2-(6-chloro-1H-benzimidazol-2-yl)ethanol)
2-(6-chloro-1H-benzimidazol-2-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(6-Chloro-1H-benzo[d]imidazol-2-yl)ethanol
- 1H-benzimidazole-2-ethanol, 6-chloro-
- 2-(6-Chloro-1H-benzimidazol-2-yl)ethanol
- 2-(6-chloro-1H-benzimidazol-2-yl)ethanol(SALTDATA: FREE)
- CS-0318335
- SCHEMBL9598311
- 2-(6-Chloro-1H-benzimidazol-2-yl)ethanol, AldrichCPR
- 2-(6-CHLORO-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL
- AKOS015939096
- LS-12552
- 20033-00-5
- SCHEMBL22361963
- AKOS005622421
- MFCD03085898
- FT-0728110
- AM-944/40948103
- 2-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 2-(6-Chloro-1H-benzo[d]imidazol-2-yl)ethan-1-ol
- ALBB-033227
- 2-(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)ETHANOL
- DA-18863
- STK787607
- 2-Benzimidazoleethanol,5-chloro-(8CI)
- 2-(6-chloro-1H-benzimidazol-2-yl)ethanol
-
- MDL: MFCD03085898
- Inchi: 1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12)
- InChI Key: IZTRYOXAYPCDAP-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC(CCO)=N2
Computed Properties
- Exact Mass: 196.04047
- Monoisotopic Mass: 196.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.9Ų
- XLogP3: 2.1
Experimental Properties
- Density: 1.431
- Boiling Point: 459.3°C at 760 mmHg
- Flash Point: 231.6°C
- Refractive Index: 1.691
- PSA: 48.91
- LogP: 1.75110
2-(6-chloro-1H-benzimidazol-2-yl)ethanol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
2-(6-chloro-1H-benzimidazol-2-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00563-1G |
2-(6-Chloro-1H-benzimidazol-2-yl)ethanol |
20033-00-5 | Aldrich | 1G |
¥1140.66 | 2022-02-24 | |
| TRC | C413358-500mg |
2-(6-chloro-1H-benzimidazol-2-yl)ethanol |
20033-00-5 | 500mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C413358-1g |
2-(6-chloro-1H-benzimidazol-2-yl)ethanol |
20033-00-5 | 1g |
$ 95.00 | 2022-06-06 | ||
| TRC | C413358-5g |
2-(6-chloro-1H-benzimidazol-2-yl)ethanol |
20033-00-5 | 5g |
$ 340.00 | 2022-06-06 | ||
| Chemenu | CM281513-5g |
2-(6-Chloro-1H-benzo[d]imidazol-2-yl)ethanol |
20033-00-5 | 95% | 5g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | Y1252095-5g |
2-Benzimidazoleethanol,5-chloro-(8CI) |
20033-00-5 | 95% | 5g |
$175 | 2024-06-06 | |
| abcr | AB216719-1 g |
2-(6-Chloro-1H-benzimidazol-2-yl)ethanol; 95% |
20033-00-5 | 1 g |
€94.10 | 2023-07-20 | ||
| abcr | AB216719-5 g |
2-(6-Chloro-1H-benzimidazol-2-yl)ethanol; 95% |
20033-00-5 | 5 g |
€186.30 | 2023-07-20 | ||
| abcr | AB216719-10 g |
2-(6-Chloro-1H-benzimidazol-2-yl)ethanol; 95% |
20033-00-5 | 10 g |
€269.00 | 2023-07-20 | ||
| abcr | AB216719-25 g |
2-(6-Chloro-1H-benzimidazol-2-yl)ethanol; 95% |
20033-00-5 | 25 g |
€465.60 | 2023-07-20 |
2-(6-chloro-1H-benzimidazol-2-yl)ethanol Suppliers
2-(6-chloro-1H-benzimidazol-2-yl)ethanol Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 2-(6-chloro-1H-benzimidazol-2-yl)ethanol
Introduction to 2-(6-chloro-1H-benzimidazol-2-yl)ethanol (CAS No. 20033-00-5)
2-(6-chloro-1H-benzimidazol-2-yl)ethanol, also known by its CAS number 20033-00-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a benzimidazole ring with a chloro substituent and an ethanol group. The benzimidazole moiety is a bicyclic structure consisting of a benzene ring fused to an imidazole ring, making it a versatile scaffold for various chemical modifications.
The compound has been the subject of extensive research due to its potential applications in drug development, particularly in the design of bioactive molecules with therapeutic properties. Recent studies have highlighted its role as a building block for the synthesis of more complex structures, including those with potential anti-inflammatory, anti-cancer, and neuroprotective activities.
In terms of synthesis, 2-(6-chloro-1H-benzimidazol-2-yl)ethanol can be prepared through various methods, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of 6-chlorobenzimidazole with an appropriate alcohol derivative under specific conditions to form the desired product. The choice of reagents and reaction conditions plays a crucial role in ensuring high yields and purity.
The structural versatility of this compound allows for further functionalization, enabling researchers to explore its potential in diverse chemical environments. For instance, the ethanol group can be modified to introduce additional functional groups, thereby expanding the range of possible applications. This adaptability makes it an invaluable tool in medicinal chemistry and materials science.
Recent advancements in computational chemistry have also contributed to our understanding of the properties of 2-(6-chloro-1H-benzimidazol-2-yl)ethanol. By employing molecular modeling techniques, scientists have been able to predict its interactions with biological targets, such as enzymes and receptors. These insights are critical for designing drugs with high specificity and efficacy.
In addition to its pharmacological applications, this compound has shown promise in other areas, including catalysis and materials synthesis. Its ability to act as a chiral ligand or catalyst precursor makes it a valuable asset in asymmetric synthesis and green chemistry initiatives.
The environmental impact of synthesizing and using 2-(6-chloro-1H-benzimidazol-2-yl)ethanol is another area of active research. Efforts are being made to develop more sustainable methods for its production, reducing waste and minimizing the use of hazardous reagents. These developments align with global trends toward greener chemical practices.
In conclusion, 2-(6-chloro-1H-benzimidazol-2-yl)ethanol (CAS No. 20033-00-5) stands out as a multifaceted compound with wide-ranging applications across various scientific disciplines. Its structural flexibility, coupled with ongoing research into its properties and uses, ensures that it will remain a key focus in both academic and industrial settings for years to come.
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